molecular formula C28H34N2O6 B6152545 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid CAS No. 1027337-09-2

2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid

Cat. No.: B6152545
CAS No.: 1027337-09-2
M. Wt: 494.6
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Description

This compound is a dual-protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the α-amino group and a fluorenylmethoxycarbonyl (Fmoc) group on the piperidin-4-yl side chain. Its molecular formula is C₂₈H₃₄N₂O₆ (molecular weight: ~494.58 Da) . The Boc and Fmoc groups serve as orthogonal protecting groups, enabling sequential deprotection—acid-labile Boc removal (e.g., with trifluoroacetic acid) and base-sensitive Fmoc cleavage (e.g., with piperidine)—which is critical in solid-phase peptide synthesis (SPPS) .

Properties

CAS No.

1027337-09-2

Molecular Formula

C28H34N2O6

Molecular Weight

494.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid typically involves multiple steps. A common approach starts with the construction of the piperidine ring, followed by the introduction of the fluorenylmethoxycarbonyl group. This is usually achieved through nucleophilic substitution or similar reactions. Subsequent steps involve the protection and deprotection of the tert-butoxycarbonyl and amino groups, respectively. Reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, along with catalysts like palladium or acids like trifluoroacetic acid.

Industrial Production Methods

On an industrial scale, the production of this compound would likely follow similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. Continuous flow chemistry could be employed to enhance reaction rates and minimize waste. Process intensification techniques, such as microwave-assisted synthesis or ultrasonication, might also be utilized to achieve optimal conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid undergoes a variety of chemical reactions:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be carried out with agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : It is prone to nucleophilic substitution reactions given the presence of the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

Common reagents include dichloromethane, acetonitrile, trifluoroacetic acid, and palladium catalysts. Reaction conditions are typically maintained at room temperature or slightly elevated temperatures to ensure efficient progress.

Major Products

The primary products of these reactions depend on the specific type of reaction undertaken but may include deprotected amino acids, oxidized carboxylic acids, or various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of bioactive peptides and pharmaceuticals. Its structure allows for the introduction of various functional groups that can enhance biological activity or selectivity.

Case Study: Synthesis of Peptide Analogues
Research has demonstrated that derivatives of this compound can be employed to create peptide analogues with improved pharmacokinetic properties. For instance, modifications to the piperidine ring have been shown to alter receptor binding affinities, making them suitable candidates for further development as therapeutic agents targeting specific biological pathways.

Drug Delivery Systems

The incorporation of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid into drug delivery systems has been explored due to its ability to form stable conjugates with various drugs. This stability can enhance the solubility and bioavailability of poorly soluble compounds.

Example Application: Conjugation with Anticancer Agents
Recent studies have investigated the use of this compound in conjugating anticancer drugs, thereby improving their therapeutic index while minimizing side effects. The resulting conjugates exhibit enhanced cellular uptake and targeted delivery to tumor cells.

Bioconjugation Techniques

The compound serves as a versatile linker in bioconjugation processes, facilitating the attachment of biomolecules such as proteins, nucleic acids, and small molecules.

Research Insight: Protein Labeling
In protein labeling studies, this compound has been used to create stable conjugates with fluorescent dyes, enabling real-time tracking of proteins in cellular environments.

Comparative Data Table

Application AreaDescriptionKey Benefits
Medicinal ChemistrySynthesis of peptide analoguesImproved pharmacokinetics
Drug Delivery SystemsConjugation with drugsEnhanced solubility and bioavailability
Bioconjugation TechniquesLinker for biomolecule attachmentStable conjugates for tracking and analysis

Mechanism of Action

The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups allows for targeted binding and specific reactivity, facilitating processes like enzymatic inhibition or activation.

Comparison with Similar Compounds

Positional Isomerism in Piperidine Substitution

  • 2-{[(Fmoc)amino]}-3-(1-Boc-piperidin-3-yl)propanoic acid (CAS 457060-97-8): Differs by the Boc group on the piperidin-3-yl (vs. 4-yl) position.
  • (2S)-4-{1-Boc-piperidin-4-yl}-2-{Fmoc-amino}butanoic acid (CAS 313052-18-5): Features a longer carbon chain (butanoic acid backbone) and Boc on piperidin-4-yl. The extended backbone may enhance solubility in nonpolar solvents .

Aromatic vs. Aliphatic Side Chains

  • (S)-2-Fmoc-amino-3-(4-(Boc-cyclohexylmethyl)aminophenyl)propanoic acid (HIV entry inhibitor 882376): Replaces piperidine with a Boc-cyclohexylmethyl-amino-phenyl group. The aromatic phenyl ring increases hydrophobicity (logP ~4.2), while the cyclohexyl group enhances metabolic stability .
  • 2-Fmoc-amino-3-(2-allyl-indol-3-yl)propanoic acid: Incorporates an indole ring, enabling π-π stacking interactions. The allyl group allows click chemistry modifications .

Functional Group Modifications

Alternative Protecting Groups

  • 3-(Fmoc-amino)propanoic acid (CAS 17334-09-7): Lacks the Boc group, simplifying synthesis but limiting orthogonal deprotection strategies. Used in fluorescent probe synthesis .
  • (2R)-3-(4-tert-butoxyphenyl)-2-[Fmoc(methyl)amino]propanoic acid (CAS 1799443-50-7): Replaces Boc with a methyl group on the amino moiety, reducing steric bulk but increasing susceptibility to oxidation .

Hybrid Protecting Strategies

  • 4-((Fmoc-amino)pentyl)oxy-benzoic acid (Compound 1r): Combines Fmoc with a Boc-protected aminopentyl side chain. The ether linkage enhances flexibility, favoring enzyme-substrate interactions in kinase assays .

Key Findings:

  • Solubility: Piperidine-containing analogs (e.g., target compound) exhibit moderate solubility in DMF and dichloromethane (~10–20 mg/mL), whereas phenyl-substituted derivatives (e.g., 882376) require co-solvents like methanol .
  • Stability : Fmoc groups degrade under basic conditions (t₁/₂ < 1 hour in 20% piperidine/DMF), while Boc remains intact unless exposed to strong acids .
  • Biological Activity : The HIV inhibitor 882376 shows IC₅₀ = 0.8 µM against HIV-1 entry, attributed to its phenyl-cyclohexyl motif blocking gp120-CD4 interactions .

Biological Activity

The compound 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid, also known by its CAS number 368866-14-2, is a synthetic amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H34N2O6C_{28}H_{34}N_{2}O_{6}, with a molecular weight of approximately 478.58 g/mol. The structure features a tert-butoxycarbonyl protecting group, a piperidine ring, and a fluorenylmethoxycarbonyl group, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC28H34N2O6
Molecular Weight478.58 g/mol
CAS Number368866-14-2
SolubilitySoluble in DMF
Melting PointNot specified

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives of piperidine have shown significant cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Certain amino acid derivatives have been studied for their ability to inhibit bacterial growth.
  • Neuroprotective Effects : Compounds containing fluorenyl groups are noted for their neuroprotective properties in various studies.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways.

Case Studies

  • Antitumor Activity : A study published in ScienceOpen demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Research highlighted in MDPI indicated that similar piperidine derivatives could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
  • Antimicrobial Activity : Investigations into related amino acid derivatives have shown promising results against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Derivative : The initial step involves the reaction of tert-butoxycarbonylamino acids with piperidine derivatives under controlled conditions to yield the desired intermediate.
  • Protection and Coupling Reactions : The fluorenylmethoxycarbonyl group is introduced through coupling reactions with appropriate coupling agents such as HATU or DIC.
  • Purification : The final product is purified using techniques such as chromatography to obtain high purity suitable for biological testing.

Table 2: Synthesis Overview

StepDescription
Step 1Reaction of tert-butoxycarbonylamino acids with piperidine
Step 2Coupling with fluorenylmethoxycarbonyl group
Step 3Purification via chromatography

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